3-Bromo-2-methoxy-9,9-dimethyl-9H-fluorene
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Overview
Description
3-Bromo-2-methoxy-9,9-dimethyl-9H-fluorene is a chemical compound with the molecular formula C16H15BrO and a molecular weight of 303.19 g/mol . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromine, methoxy, and dimethyl groups attached to the fluorene core.
Preparation Methods
The synthesis of 3-Bromo-2-methoxy-9,9-dimethyl-9H-fluorene typically involves the bromination of 9,9-dimethylfluorene followed by methoxylation. The reaction conditions often require the use of bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The methoxylation step can be achieved using methanol and a base such as sodium methoxide . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Bromo-2-methoxy-9,9-dimethyl-9H-fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Scientific Research Applications
3-Bromo-2-methoxy-9,9-dimethyl-9H-fluorene has several scientific research applications:
Organic Electronics: It is used as a precursor in the synthesis of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to its high electron delocalization and fluorescent properties.
Photovoltaic Devices: The compound is utilized in the development of photovoltaic materials for solar energy conversion.
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: The compound is employed in the fabrication of non-linear optical (NLO) materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methoxy-9,9-dimethyl-9H-fluorene is primarily related to its ability to participate in π-electron conjugation and electron delocalization. These properties make it an effective material for use in electronic and photonic devices. The molecular targets and pathways involved include interactions with other conjugated systems and the facilitation of charge transfer processes .
Comparison with Similar Compounds
3-Bromo-2-methoxy-9,9-dimethyl-9H-fluorene can be compared with other similar compounds such as:
2-Bromo-9,9-dimethylfluorene: Similar in structure but lacks the methoxy group, making it less versatile in certain applications.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Contains two bromine atoms, which can lead to different reactivity and applications.
3-Bromo-9,9-dimethyl-9H-fluorene:
These comparisons highlight the uniqueness of this compound in terms of its functional groups and resulting properties.
Properties
Molecular Formula |
C16H15BrO |
---|---|
Molecular Weight |
303.19 g/mol |
IUPAC Name |
3-bromo-2-methoxy-9,9-dimethylfluorene |
InChI |
InChI=1S/C16H15BrO/c1-16(2)12-7-5-4-6-10(12)11-8-14(17)15(18-3)9-13(11)16/h4-9H,1-3H3 |
InChI Key |
ZJIWMLHQGJEFSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC(=C(C=C31)OC)Br)C |
Origin of Product |
United States |
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